4-BROMO-N-[2-(3-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE
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Overview
Description
4-BROMO-N-[2-(3-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, hydroxyl, and benzamide groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[2-(3-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The starting material, 2-aminobenzamide, undergoes cyclization with an appropriate aldehyde to form the quinazolinone core.
Bromination: The quinazolinone core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Coupling with Benzamide: The final step involves coupling the brominated and hydroxylated quinazolinone with benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[2-(3-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinazolinone ketone, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-BROMO-N-[2-(3-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-(3-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(4-HYDROXYPHENYL)BENZAMIDE: Similar structure but lacks the quinazolinone core.
N-(3,5-DIBROMO-4-HYDROXYPHENYL)BENZAMIDE: Contains additional bromine atoms and different substitution patterns.
Uniqueness
4-BROMO-N-[2-(3-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is unique due to its quinazolinone core, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
4-bromo-N-[2-(3-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3/c22-15-10-8-13(9-11-15)20(27)24-25-19(14-4-3-5-16(26)12-14)23-18-7-2-1-6-17(18)21(25)28/h1-12,19,23,26H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLWOTAFDMAYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)O)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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